Clidinium

Vue d'ensemble

Description

Le clidinium est un agent anticholinergique synthétique principalement utilisé pour traiter les troubles gastro-intestinaux tels que la maladie ulcéreuse peptique, les douleurs abdominales coliques, la diverticulite et le syndrome du côlon irritable . Il présente des effets antispasmodiques et anti-sécrétoires prononcés sur le tractus gastro-intestinal en inhibant les actions muscariniques de l'acétylcholine au niveau des sites neuro-effecteurs parasympathiques post-ganglionnaires .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le bromure de clidinium est synthétisé par un processus en plusieurs étapes impliquant la réaction de la quinuclidine avec l'acide benzilique. La réaction implique généralement les étapes suivantes :

Formation de Dérivé de Quinuclidine : La quinuclidine est mise à réagir avec l'iodure de méthyle pour former la N-méthyl quinuclidine.

Estérification : La N-méthyl quinuclidine est ensuite estérifiée avec l'acide benzilique pour former le dérivé ester.

Bromation : Le dérivé ester est traité avec de l'acide bromhydrique pour produire du bromure de this compound.

Méthodes de Production Industrielle : La production industrielle du bromure de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction telles que la température, la pression et le pH pour garantir un rendement et une pureté élevés du produit final .

Types de Réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, bien que celles-ci ne soient pas couramment employées dans ses applications typiques.

Réduction : Les réactions de réduction sont également possibles, mais ne sont pas un objectif principal dans le contexte de l'utilisation du this compound.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier la substitution nucléophile en raison de la présence de l'ion bromure.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydroxyde de sodium ou d'autres nucléophiles.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés substitués de la quinuclidine .

4. Applications de Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études d'agents anticholinergiques et de leurs interactions avec les récepteurs muscariniques.

Biologie : Le this compound est utilisé dans la recherche sur la motilité gastro-intestinale et le rôle de l'acétylcholine dans la contraction des muscles lisses.

Médecine : Cliniquement, le this compound est utilisé pour gérer les symptômes des troubles gastro-intestinaux.

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant les récepteurs muscariniques de l'acétylcholine sur les muscles lisses, les glandes sécrétoires et dans le système nerveux central. Cette inhibition entraîne une relaxation des muscles lisses et une diminution des sécrétions des voies biliaires. Les principales cibles moléculaires sont les récepteurs muscariniques, qui font partie du système nerveux parasympathique .

Composés Similaires :

Atropine : Un autre agent anticholinergique avec des utilisations similaires mais une structure chimique différente.

Hyoscyamine : Utilisé pour des conditions gastro-intestinales similaires, mais présente un profil pharmacocinétique différent.

Dicyclomine : Également un agent antispasmodique utilisé pour le syndrome du côlon irritable.

Unicité du this compound : Le this compound est unique dans sa combinaison avec la chlordiazépoxide, qui améliore ses effets thérapeutiques en traitant à la fois les facteurs émotionnels et somatiques des troubles gastro-intestinaux. Cette combinaison est particulièrement efficace pour gérer le syndrome du côlon irritable et la maladie ulcéreuse peptique .

Applications De Recherche Scientifique

Clidinium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of anticholinergic agents and their interactions with muscarinic receptors.

Biology: this compound is employed in research on gastrointestinal motility and the role of acetylcholine in smooth muscle contraction.

Medicine: Clinically, this compound is used to manage symptoms of gastrointestinal disorders.

Mécanisme D'action

Clidinium exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system. This inhibition leads to relaxation of smooth muscle and decreased biliary tract secretions. The primary molecular targets are the muscarinic receptors, which are part of the parasympathetic nervous system .

Comparaison Avec Des Composés Similaires

Atropine: Another anticholinergic agent with similar uses but different chemical structure.

Hyoscyamine: Used for similar gastrointestinal conditions but has a different pharmacokinetic profile.

Dicyclomine: Also an antispasmodic agent used for irritable bowel syndrome.

Uniqueness of Clidinium: this compound is unique in its combination with chlordiazepoxide, which enhances its therapeutic effects by addressing both the emotional and somatic factors in gastrointestinal disorders. This combination is particularly effective in managing irritable bowel syndrome and peptic ulcer disease .

Propriétés

| Inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites primarily by inhibiting the M1 muscarinic receptors. | |

Numéro CAS |

7020-55-5 |

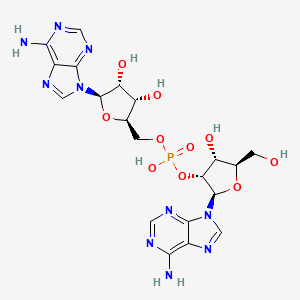

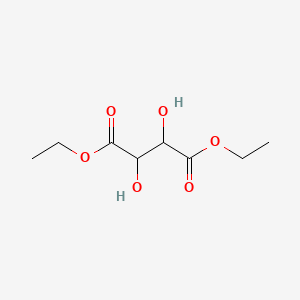

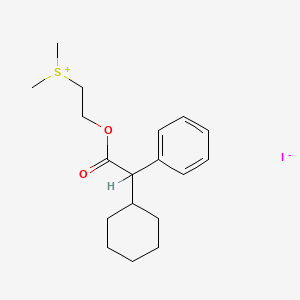

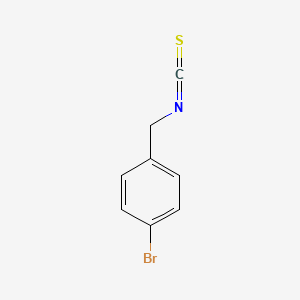

Formule moléculaire |

C22H26NO3+ |

Poids moléculaire |

352.4 g/mol |

Nom IUPAC |

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C22H26NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,25H,12-16H2,1H3/q+1 |

Clé InChI |

HOOSGZJRQIVJSZ-UHFFFAOYSA-N |

SMILES |

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

SMILES canonique |

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

melting_point |

240-241 °C |

| 7020-55-5 | |

Numéros CAS associés |

3485-62-9 (bromide) |

Synonymes |

clidinium clidinium bromide clidinium iodide clidinium iodide, (+-)-isomer clidinium iodide, 11C-labeled clidinium iodide, 3H-labeled clidinium, 1-(methyl-11C)-labeled clidinium, 11C-labeled clidinium, 3H-labeled N-methyl quinuclidinyl benzilate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)